2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, which can mimic the structural properties of benzene rings in various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method allows for the formation of the spirocyclic structure under relatively mild conditions.
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves scalable photochemical reactions. These reactions utilize visible light-mediated energy transfer catalysis to achieve high yields and purity . The use of DNA-encoded library technology (DELT) has also been explored for the efficient synthesis and diversification of spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the spirocyclic structure into more simplified forms.
Substitution: The spirocyclic core allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic oxides, while substitution reactions can introduce various functional groups into the spirocyclic core .
Scientific Research Applications
2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane involves its ability to mimic the structural properties of benzene rings. This allows it to interact with various molecular targets, including enzymes and receptors, by fitting into binding sites that typically accommodate benzene rings . The non-coplanar exit vectors of the spirocyclic core enable unique interactions with these targets, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
Compared to these similar compounds, 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane offers unique non-coplanar exit vectors, which provide distinct advantages in terms of bioisosterism and molecular interactions . This makes it a valuable scaffold in the design of new bioactive compounds with enhanced properties .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pentan-3-yl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C10H20N2/c1-3-9(4-2)12-7-10(8-12)5-11-6-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
ZMARQRRUFHATRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CC2(C1)CNC2 |
Origin of Product |
United States |
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